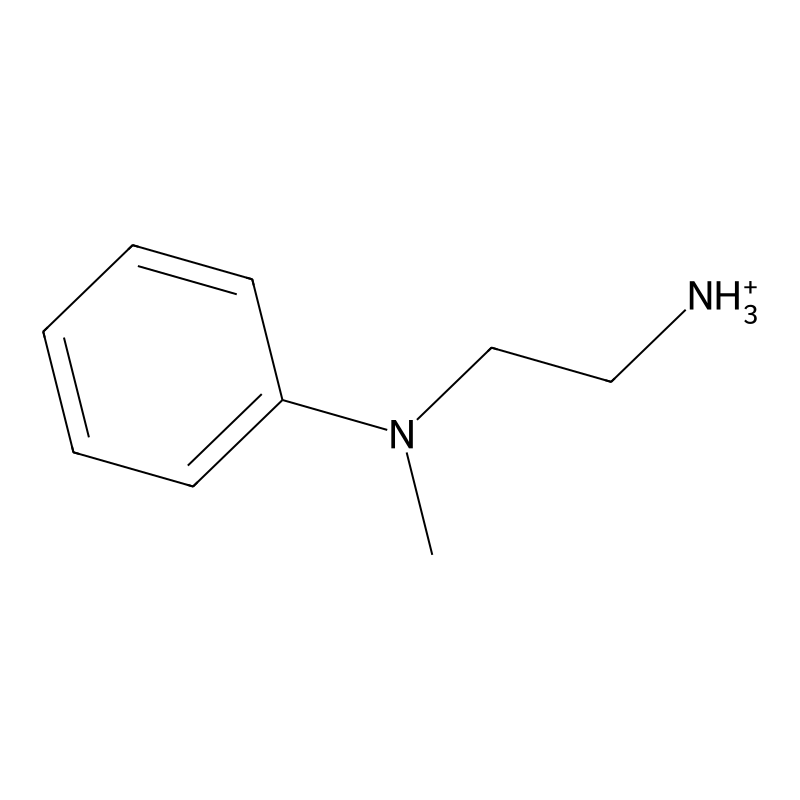

N-(2-aminoethyl)-N-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application: Chiral Peptide Nucleic Acids (PNAs)

Summary: N-(2-aminoethyl)-N-methylaniline has been utilized in the synthesis of chiral peptide nucleic acids (PNAs). PNAs are synthetic nucleic acid mimics in which the sugar-phosphate backbone of DNA is replaced by a peptide backbone. These modified PNAs exhibit unique properties that make them attractive for biological and medical applications.

Experimental Procedures:For more in-depth information, you can refer to the review article on chiral PNAs by Sugiyama and Kittaka .

Application: Food Contact Materials

Summary: N-(2-aminoethyl)-N-methylaniline has relevance in the field of food contact materials (FCMs).

Experimental Procedures:Other Applications

Beyond the mentioned fields, N-(2-aminoethyl)-N-methylaniline has also found applications in materials science, such as modifying surfaces or creating functionalized materials .

N-(2-aminoethyl)-N-methylaniline is an organic compound characterized by its amine functional groups. It features a methylaniline structure with an aminoethyl group attached to the nitrogen atom. The molecular formula of this compound is CHN, and it has a molecular weight of approximately 150.22 g/mol. This compound is typically a colorless to light yellow liquid with a faint odor, and it is soluble in organic solvents like ethanol and ether but has limited solubility in water .

There is no current research available on the specific mechanism of action of N-(2-aminoethyl)-N-methylaniline in biological systems.

- Potential toxicity: Aromatic amines can have varying degrees of toxicity. It is advisable to handle the compound with gloves and proper ventilation.

- Skin and eye irritant: Amines can irritate skin and eyes. Eye protection and appropriate personal protective equipment should be worn.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing the compound to participate in substitution reactions with alkyl halides.

- Acylation Reactions: It can be acylated to form amides, which are important intermediates in organic synthesis.

- Oxidation Reactions: The compound can undergo oxidation, potentially leading to the formation of N-oxides or other oxidized derivatives .

Research indicates that N-(2-aminoethyl)-N-methylaniline exhibits biological activity, particularly in pharmacological contexts. It has been studied for its potential interactions with various biological targets, including neurotransmitter systems. Such interactions may lead to modulation of receptor activities or inhibition of metabolic pathways, suggesting its utility in medicinal chemistry .

Several methods exist for synthesizing N-(2-aminoethyl)-N-methylaniline:

- Alkylation of Aniline: This method involves the alkylation of aniline with an appropriate alkyl halide (such as chloroethane) in the presence of a base.

- Reductive Amination: Starting from N-methylaniline, this process can involve the reaction with ethylene diamine under reducing conditions.

- Direct Amine Synthesis: A more straightforward approach involves reacting methylaniline with ethylene oxide or ethylene diamine, followed by hydrolysis if necessary .

N-(2-aminoethyl)-N-methylaniline finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and biologically active compounds.

- Polymer Chemistry: Used in the production of polymers and as a precursor for conducting polymers.

- Chemical Research: Acts as a reagent in organic synthesis and research studies focused on amines .

Studies have shown that N-(2-aminoethyl)-N-methylaniline interacts with several biological systems. Its ability to modulate enzyme activity or receptor function makes it a candidate for further pharmacological exploration. Interaction studies often focus on its effects on neurotransmitter systems, which could yield insights into potential therapeutic uses or toxicological profiles .

Several compounds share structural similarities with N-(2-aminoethyl)-N-methylaniline. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Methylaniline | Contains a methyl group at nitrogen | Commonly used as a precursor for various organic reactions |

| 2-Aminoethyl-N,N-dimethylaniline | Dimethyl substitution on nitrogen | Increased steric hindrance affects reactivity |

| N,N-Dimethyl-2-aminophenol | Two methyl groups on nitrogen | Exhibits different biological activities due to substitution |

| 4-Bromo-N-methylaniline | Bromine at para position | Used as a precursor for various organic reactions |

N-(2-aminoethyl)-N-methylaniline is unique due to its combination of both aminoethyl and methylaniline structures, allowing it to participate in diverse reactions and biological interactions that are not characteristic of its analogs .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant